6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride
Description
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound featuring a nitrogen atom at position 2 and a fused bicyclic structure (spiro[3.3]heptane). The 6-position of the spiro scaffold is substituted with both a fluorine atom and a methyl group, making it a unique structural hybrid.
Properties
IUPAC Name |
6-fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c1-6(8)2-7(3-6)4-9-5-7;/h9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGNNKUOOIQAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a fluorinated precursor with a methylating agent in the presence of a base, followed by the formation of the spirocyclic ring system . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Potential:
Research indicates that 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride exhibits significant biological activity, particularly as a potential pharmacological agent targeting central nervous system disorders. Preliminary studies suggest interactions with neurotransmitter systems, which could position it as a candidate for treating conditions such as depression and anxiety disorders. The compound's structural features suggest it may influence receptor binding and neurotransmitter reuptake processes, although specific mechanisms remain under investigation .
Drug Development:
Its unique structure serves as a valuable scaffold for developing new drugs. The compound's ability to interact with serotonin and dopamine receptors is particularly noteworthy, as these receptors play critical roles in mood regulation and cognitive functions. Ongoing studies utilizing techniques such as radiolabeled binding assays are essential to elucidate its pharmacodynamics and pharmacokinetics .
Synthesis and Analytical Applications
Synthesis Methods:
The synthesis of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride typically involves multi-step organic reactions. A common approach includes the cyclization of precursors containing nitrogen and fluorine functionalities under controlled conditions. This may be followed by purification steps such as recrystallization or chromatography to isolate the hydrochloride salt form. Optimizing reaction conditions such as temperature and solvent choice can enhance yield and purity .
Analytical Chemistry:
In addition to its medicinal applications, the compound serves as an important reference standard in analytical chemistry for quality control and assay development in pharmaceutical laboratories. Its distinct chemical properties allow for effective characterization using various analytical techniques .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride:
- Neurotransmitter Interaction Studies: Initial findings suggest that this compound interacts with serotonin and dopamine receptors, indicating potential antidepressant effects.
- Pharmacokinetic Studies: Ongoing research aims to assess how the compound is metabolized in vivo, which is crucial for determining its therapeutic viability.
- Comparative Studies: Comparative analyses with structurally similar compounds highlight the unique effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biological processes through its unique chemical structure .
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula: C₇H₁₂ClFN (parent structure: C₆H₉FN + HCl).
- Substituents: Fluoro (-F) and methyl (-CH₃) at position 5.
- Hydrochloride salt improves solubility and crystallinity.
Comparison with Similar Compounds
The 2-azaspiro[3.3]heptane scaffold is a versatile platform in drug discovery. Substitutions at the 6-position significantly alter physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Structural and Property Comparison
Structural and Electronic Effects
- Fluorine vs. This combination balances polarity and hydrophobicity, making it favorable for blood-brain barrier penetration .
- Comparison with Difluoro Analog : The 6,6-difluoro derivative (C₆H₁₀ClF₂N) has higher electronegativity, which may improve binding to electron-deficient targets but could reduce solubility compared to the methyl-fluoro hybrid .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be intermediate between the highly lipophilic phenyl-substituted analog (logP ~2.5) and the polar methoxy derivative (logP ~0.8).
- Solubility: Hydrochloride salts generally enhance aqueous solubility. However, the methoxy analog (C₇H₁₄ClNO) may exhibit better solubility in polar solvents due to its oxygen atom .
Biological Activity
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its unique spirocyclic structure, characterized by the incorporation of a nitrogen atom into a bicyclic framework, suggests various biological activities that warrant detailed exploration.
The molecular formula of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride is C7H13ClFN, with a molecular weight of approximately 165.64 g/mol. The presence of a fluorine atom at the 6-position is crucial as it may enhance lipophilicity and receptor selectivity compared to structurally similar compounds.
While specific mechanisms of action for 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride are not thoroughly documented, its structural attributes suggest potential interactions with neurotransmitter systems. The spirocyclic nature often correlates with neuroactive properties, indicating possible therapeutic effects in conditions like anxiety and depression. The compound's interaction with biological macromolecules is under investigation, focusing on binding affinities and kinetic parameters with various receptors.
Pharmacological Research
Research indicates that compounds similar to 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride can exhibit significant biological activity. For instance, studies have shown that fluorinated compounds generally modulate activity and physicochemical parameters beneficial for drug design .
Table 1: Comparison of Biological Activities
| Compound Name | IC50 (nM) MAO-B | IC50 (nM) MAO-A | hERG Inhibition (%) |
|---|---|---|---|
| 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride | TBD | TBD | TBD |
| Similar Compound A | 0.7 | >1000 | 68 |
| Similar Compound B | 289 | >1000 | 20 |
Note: TBD indicates that specific values for the compound are yet to be determined.
Case Studies
In recent studies, derivatives of spirocyclic compounds have shown varying degrees of inhibitory effects on monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters in the brain. The incorporation of fluorine has been noted to enhance selectivity and potency against MAO-B while showing minimal activity against MAO-A, which could lead to fewer side effects associated with antidepressant therapies .
Synthesis and Chemical Reactions
The synthesis of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride typically involves multi-step organic reactions, including cyclization of appropriate precursors containing nitrogen and fluorine functionalities. Common methods include:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Nucleophilic substitution where the fluorine atom can be replaced under suitable conditions.
Comparative Analysis with Similar Compounds
The biological activity of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride can be contrasted with other compounds in the same class:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,6-Difluoro-2-azaspiro[3.3]heptane | Two fluorine atoms | Potentially enhanced lipophilicity |
| tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | Presence of tert-butyl group | Modulates solubility and stability |
| 2-Azaspiro[3.3]heptane | Lacks fluorine substitution | Simpler structure may yield different biological profiles |
These comparisons illustrate how variations in substituents can significantly affect biological activity and pharmacological properties, highlighting the distinctiveness of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride in drug design contexts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via two primary routes:
Ring-Closure Reactions : Cyclization of tribromopentaerythritol with sulfonamides under basic conditions, followed by HCl treatment to form the hydrochloride salt. This method achieves yields >75% under inert atmospheres .
Nucleophilic Substitution : Utilizes the fluorine atom's reactivity in SN2 reactions with amines or alcohols. For example, reacting 6-fluoro precursors with methyl Grignard reagents in tetrahydrofuran (THF) at −78°C to −20°C .
- Key Optimization Parameters :
- Temperature control (−78°C to room temperature) to minimize side reactions.
- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
